molecular formula C23H24N2O4S B319134 2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319134
M. Wt: 424.5 g/mol
InChI Key: RYRIMVKLVGQNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes phenoxy, sulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with 4-[(methylanilino)sulfonyl]aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used but may include various substituted phenoxy or sulfonyl derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and sulfonyl groups are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This compound may interfere with cellular processes by disrupting enzyme function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)-N-{4-[(methylsulfonyl)phenyl]acetamide
  • 2-(4-ethylphenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide

Uniqueness

2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H24N2O4S/c1-3-18-9-13-21(14-10-18)29-17-23(26)24-19-11-15-22(16-12-19)30(27,28)25(2)20-7-5-4-6-8-20/h4-16H,3,17H2,1-2H3,(H,24,26)

InChI Key

RYRIMVKLVGQNJH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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